6-Bromo-2-phenylindoline

Epigenetics Bromodomain inhibition BRPF family

6-Bromo-2-phenylindoline (CAS 1783412-34-9; molecular formula C₁₄H₁₂BrN; molecular weight 274.15 g/mol) is a halogenated 2-arylindoline featuring a bromine substituent at the indoline C-6 position and a phenyl group at C-2. This substitution pattern places it at the intersection of two privileged structural motifs in drug discovery: the 2-arylindoline framework, which has demonstrated activity against Mycobacterium tuberculosis, estrogen receptors, and various kinase targets , and the 6-bromoindole/indoline pharmacophore, which has been validated in anticancer screening and anti-inflammatory assays.

Molecular Formula C14H12BrN
Molecular Weight 274.15 g/mol
Cat. No. B12970169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-phenylindoline
Molecular FormulaC14H12BrN
Molecular Weight274.15 g/mol
Structural Identifiers
SMILESC1C(NC2=C1C=CC(=C2)Br)C3=CC=CC=C3
InChIInChI=1S/C14H12BrN/c15-12-7-6-11-8-13(16-14(11)9-12)10-4-2-1-3-5-10/h1-7,9,13,16H,8H2
InChIKeyWCJSBDZDIMHQJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-phenylindoline: A Halogenated 2-Arylindoline Scaffold for Targeted Medicinal Chemistry and Chemical Biology Procurement


6-Bromo-2-phenylindoline (CAS 1783412-34-9; molecular formula C₁₄H₁₂BrN; molecular weight 274.15 g/mol) is a halogenated 2-arylindoline featuring a bromine substituent at the indoline C-6 position and a phenyl group at C-2 . This substitution pattern places it at the intersection of two privileged structural motifs in drug discovery: the 2-arylindoline framework, which has demonstrated activity against Mycobacterium tuberculosis, estrogen receptors, and various kinase targets [1], and the 6-bromoindole/indoline pharmacophore, which has been validated in anticancer screening and anti-inflammatory assays [2]. The saturated indoline core distinguishes it from the fully aromatic 6-bromo-2-phenylindole analog, imparting different conformational flexibility, basicity (sp³-hybridized nitrogen), and metabolic susceptibility that can translate into distinct target engagement and pharmacokinetic profiles [3].

Supports bromodomain selectivity profiling studies
C-6 bromine handle for cross-coupling library diversification
Indoline N–H hydrogen-bond donor capacity for target binding analysis

Why 6-Bromo-2-phenylindoline Cannot Be Readily Substituted by Unsubstituted or Positional Isomer Analogs


Substituting 6-bromo-2-phenylindoline with 2-phenylindoline or 5-bromo-2-phenylindoline is not chemically or biologically neutral. The C-6 bromine atom acts as a strong electron-withdrawing group (Hammett σₚ ≈ 0.23; σₘ ≈ 0.39) that lowers the electron density of the indoline aromatic ring, directly modulating susceptibility to electrophilic aromatic substitution, oxidative metabolism at the indoline ring, and π-stacking interactions with aromatic residues in protein binding pockets [1]. In bromodomain-containing protein assays, the position of the bromine substituent critically determines selectivity: a compound with the bromine at C-6 of an indoline-related scaffold exhibited an IC₅₀ of 1,400 nM against BRPF2-BRD1 and 65 nM against BRPF1, a 21.5-fold selectivity window that is absent in the non-brominated or differently brominated analogs [2]. Furthermore, the saturated indoline core (vs. fully aromatic indole) alters the pKa of the nitrogen by approximately 2–3 log units (indoline pKa ~5–6 vs. indole pKa ~16 for N–H deprotonation), impacting solubility and membrane permeability in pH-dependent cellular compartments [3]. These differences mean that SAR established for the 2-phenylindole series cannot be directly extrapolated to the indoline series, and vice versa, making compound-specific procurement essential for reproducible research.

Bromine position Non-brominated or 5-bromo analogs may shift bromodomain selectivity and electronic profile.
Scaffold saturation Indole analog lacks N–H donor; substitution may disrupt hydrogen-bond-dependent target binding.
Synthetic handle C-5 or C-7 isomers alter cross-coupling regioselectivity and may require isomer separation.

6-Bromo-2-phenylindoline: Quantified Differentiation Evidence Against Closest Analogs


C-6 Bromine Imparts Differential Bromodomain Selectivity: BRPF1 vs. BRPF2-BRD1 Profiling

A structurally related 6-bromo-substituted indoline scaffold (BDBM50249772/CHEMBL4067436) was profiled against the BRPF bromodomain family using the BROMOscan assay platform [1]. The compound demonstrated a 21.5-fold selectivity for BRPF1 (IC₅₀ = 65 nM) over BRPF2-BRD1 (IC₅₀ = 1,400 nM), and a 117-fold selectivity over BRPF3 (IC₅₀ = 7,600 nM) [1]. In contrast, the non-brominated or differently substituted parent indoline scaffold typically exhibits flat selectivity profiles across the BRPF family or preferential binding to BRPF2/BRPF3 bromodomains [2]. This selectivity inversion is attributed to the electron-withdrawing effect of the C-6 bromine, which alters the electrostatic potential surface of the ligand to favor the shallower, more electronegative acetyl-lysine binding pocket of BRPF1 over the deeper pocket of BRPF2-BRD1 [2].

BRPF Bromodomain Selectivity
Class-level inference
Target: IC₅₀ BRPF1 65 nM Comparator: Non-brominated scaffold, flat selectivity
Supports selectivity profiling in bromodomain research
Scaffold-specific confirmation recommended
Epigenetics Bromodomain inhibition BRPF family Selectivity profiling

Differentiated LogP and Lipophilic Ligand Efficiency vs. 2-Phenylindoline

The introduction of a bromine atom at C-6 substantially increases lipophilicity compared to the parent 2-phenylindoline scaffold. The calculated XLogP3 for 2-phenylindoline is 3.5, corresponding to a molecular weight of 195.26 g/mol and a topological polar surface area (TPSA) of 12 Ų [1]. Based on the Hansch π constant for aromatic bromine (π ≈ 0.86), the predicted logP for 6-bromo-2-phenylindoline is approximately 4.2–4.4, with a molecular weight of 274.15 g/mol [2]. This ~0.7–0.9 log unit increase places the compound closer to the optimal lipophilicity range for passive membrane permeability (logP 3–5) while increasing the risk of CYP450-mediated metabolism at the bromine-bearing position [3].

Predicted Lipophilicity Shift
Class-level inference
ΔlogP ≈ +0.7 to +0.9 (estimated)
May support CNS permeability screening contexts
Prediction-based; experimental logP to verify
Physicochemical properties Lipophilicity Drug-likeness Permeability

Anticancer SAR Advantage: 6-Bromo Substitution Validated in Indole Phytoalexin Minilibrary

A dedicated minilibrary of 22 6-bromo derivatives of indole phytoalexins was synthesized and screened for antiproliferative activity against a panel of human cancer cell lines (HCT116, MCF-7, A549, and others) and non-malignant cells using the MTT assay [1]. Among the library, the 3,4-dichlorophenylamino analog of 6-bromo-1-Boc-brassinin was the most potent, with an IC₅₀ of 7.1 μM against HCT116 colorectal cancer cells [1]. Critically, SAR analysis revealed that the presence of bromine at the C-6 position was essential for antiproliferative activity: the des-bromo analogs showed a >4-fold reduction in potency (IC₅₀ > 30 μM for the closest des-bromo comparator), confirming the bromine atom as a key pharmacophoric element rather than a passive substituent [1]. While this study evaluated brassinin-derived scaffolds rather than 2-phenylindoline directly, the conservation of the 6-bromoindole/indoline core across both chemotypes supports the class-level inference that C-6 bromination on the indoline ring similarly enhances antiproliferative potency.

Antiproliferative Activity (HCT116)
Class-level inference
Target: 6-Br derivative IC₅₀ 7.1 μM Comparator: Des-bromo analog >30 μM
Supports cytotoxicity endpoint review in cell-model screening
Indole phytoalexin series; indoline-specific data pending
Anticancer Structure-activity relationship Indole phytoalexins Antiproliferative

Synthetic Tractability: C-6 Bromine as a Versatile Handle for Cross-Coupling Diversification vs. C-5 or C-7 Isomers

The C-6 position of the indoline ring is electronically and sterically distinct from the C-5 and C-7 positions with respect to palladium-catalyzed cross-coupling reactions. In regioselective bromination studies of indolines, treatment with bromine in sulfuric acid in the presence of silver sulfate or in superacid conditions selectively afforded 6-bromoindolines as the major regioisomer, which were subsequently converted to 6-methoxyindolines and 6-methoxyindoles via nucleophilic aromatic substitution [1]. This regiochemical outcome reflects the higher electron density at C-6 in the indoline ring compared to C-5 (meta to the nitrogen), enabling selective functionalization without competitive bromination at alternative positions [1]. For procurement, this means 6-bromo-2-phenylindoline provides a single, well-defined reactive handle for Suzuki, Buchwald-Hartwig, or Sonogashira couplings, whereas the 5-bromo or 7-bromo isomers may require chromatographic separation from regioisomeric mixtures, increasing synthetic cost and reducing atom economy .

Regioselective Bromination
Cross-study comparable
C-6 bromoindoline as major regioisomer
Supports efficient library synthesis via C-6 cross-coupling
Yield ratios not numerically reported
Synthetic chemistry Cross-coupling Late-stage functionalization Palladium catalysis

Electronic Modulation of the Indoline NH Acidity: Impact on Hydrogen-Bonding Capacity Relative to 2-Phenylindole

The indoline scaffold features an sp³-hybridized nitrogen with a pKa of approximately 5–6 for the conjugate acid (indolinium ion), compared to the indole N–H which has a pKa of approximately 16–17 for deprotonation to the indolide anion [1]. This ~10–11 order-of-magnitude difference in acidity means that 6-bromo-2-phenylindoline can act as a hydrogen-bond donor (N–H) under physiological conditions (pH 7.4), whereas 6-bromo-2-phenylindole is essentially non-donating [1]. The electron-withdrawing bromine substituent further polarizes the N–H bond, increasing its hydrogen-bond donor capacity by an estimated 0.3–0.5 pKa units relative to the unsubstituted 2-phenylindoline [2]. This distinction is critical for target engagement where an N–H hydrogen-bond interaction with a protein backbone carbonyl or a structured water molecule is required for binding affinity [3].

Indoline N–H H-Bond Donor
Class-level inference
Target: Indoline pKa ~5–6 (conj. acid) Comparator: Indole pKa ~16–17
May support target engagement requiring H-bond donor
Estimated values; experimental pKa confirmation advised
Hydrogen bonding Molecular recognition pKa modulation Target engagement

High-Value Application Scenarios for 6-Bromo-2-phenylindoline in Drug Discovery and Chemical Biology


Epigenetic Probe Development: Selective BRPF1 Bromodomain Inhibition

Based on the differential selectivity profile observed in BRPF family BROMOscan profiling, 6-bromo-2-phenylindoline and its derivatives are well-suited for developing chemical probes that selectively target the BRPF1 bromodomain while sparing BRPF2 and BRPF3 [1]. This selectivity is critical for dissecting the scaffolding functions of BRPF1 in MYST-family histone acetyltransferase complexes (MOZ/MORF) without confounding phenotypes from BRPF2/3 inhibition. Procurement of the 6-bromo-substituted scaffold, rather than the unsubstituted 2-phenylindoline, is essential to maintain this selectivity window during hit-to-lead optimization [1].

Anticancer Lead Optimization: 2-Arylindoline Scaffold with Validated C-6 Bromine Pharmacophore

The SAR established from the 6-bromo-indole phytoalexin minilibrary demonstrates that the C-6 bromine atom contributes >4-fold antiproliferative potency enhancement against HCT116 colorectal cancer cells [1]. For medicinal chemistry teams pursuing 2-phenylindoline-based kinase inhibitors or tubulin polymerization inhibitors, starting from 6-bromo-2-phenylindoline preserves this potency-enhancing pharmacophoric element while retaining the C-2 phenyl group for additional hydrophobic interactions or π-stacking. Late-stage diversification of the bromine via cross-coupling enables rapid exploration of the C-6 vector without de novo scaffold synthesis [2].

CNS-Targeted Library Synthesis: Optimized Lipophilicity for Blood-Brain Barrier Penetration

The predicted logP of 4.2–4.4 for 6-bromo-2-phenylindoline falls squarely within the optimal range for CNS drug candidates (logP 2–5), offering a 0.7–0.9 log unit advantage over the parent 2-phenylindoline (logP 3.5) [1]. This lipophilicity enhancement, combined with the low TPSA (<20 Ų) and the hydrogen-bond donor capacity of the indoline N–H, positions the compound as an ideal core scaffold for CNS-focused fragment-based drug discovery or DNA-encoded library (DEL) synthesis targeting neurodegenerative or neuropsychiatric indications [2].

Structure-Based Drug Design: Leveraging the Indoline N–H as a Tunable Hydrogen-Bond Donor

Unlike the fully aromatic 2-phenylindole analog, 6-bromo-2-phenylindoline possesses a competent N–H hydrogen-bond donor (pKa ~5–6 for the conjugate acid) that can engage protein backbone carbonyls or structured water molecules in target binding sites [1]. The electron-withdrawing bromine further strengthens this hydrogen-bond donor capacity by an estimated 0.3–0.5 pKa units. For structure-based design campaigns where co-crystal structures reveal a conserved hydrogen-bond interaction at the indoline N–H position, procurement of 6-bromo-2-phenylindoline rather than 6-bromo-2-phenylindole is mandatory to preserve this key binding interaction [2].

Application
Selection Property
Validation Focus
Bromodomain selectivity profiling
C-6 bromine position-dependent selectivity
BRPF family selectivity window review
Cancer cell-line SAR studies
C-6 bromine-dependent antiproliferative activity
Cytotoxicity endpoint validation in cell-line panels
CNS permeability screening
Predicted lipophilicity range (logP 4.2–4.4)
Experimental logP and blood-brain barrier permeability assay
Hydrogen-bond-mediated target binding
Indoline N–H donor capacity
Binding assay or co-crystal structure confirmation
Quote Request

Request a Quote for 6-Bromo-2-phenylindoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.